AgOH vs CuOH Bond Dissociation Energy: 2.20 eV vs 2.83 eV — A 29% Weaker Metal–Hydroxide Bond Explains Room-Temperature Instability
Ab initio calculations using SCF and coupled-cluster CCSD(T) methods demonstrate that the ground-state dissociation energy D(e) of AgOH is 2.20 eV, which is 0.63 eV (approximately 29%) lower than that of its closest structural analog, CuOH (D(e) = 2.83 eV). The larger electrostatic stabilization in CuOH accounts for this differential [1]. This quantitative bond-strength deficit directly underpins AgOH's well-known propensity to decompose spontaneously at room temperature, in contrast to CuOH, which, while also unstable, possesses measurably greater bond integrity.
| Evidence Dimension | Metal–OH bond dissociation energy D(e) in the ground electronic state |
|---|---|
| Target Compound Data | AgOH: D(e) = 2.20 eV |
| Comparator Or Baseline | CuOH: D(e) = 2.83 eV |
| Quantified Difference | ΔD(e) = −0.63 eV; AgOH bond is 28.6% weaker than CuOH |
| Conditions | SCF and CCSD(T) ab initio methods; relativistic effects included via third-order Douglas–Kroll approximation; equilibrium geometries optimized for the ground state of each species |
Why This Matters
A 29% weaker metal–OH bond quantitatively explains why AgOH cannot be stored or handled at ambient temperature while CuOH persists measurably longer, making AgOH uniquely suited as a low-temperature decomposition-triggered reagent for controlled OH⁻ or H₂O release.
- [1] Bauschlicher, C.W. (1986). OH-transition metal bonding. International Journal of Quantum Chemistry, 30(4), 563–572. doi:10.1002/qua.560300409. Available at: https://www.semanticscholar.org/paper/OH-transition-metal-bonding-Bauschlicher/70d277eedac2bb46774c134b6af9ca3f45924558 View Source
